phosphanium chloride CAS No. 65787-87-3](/img/structure/B14461970.png)
[(Hexyloxy)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Hexyloxy)methylphosphanium chloride is an organophosphorus compound with the molecular formula C20H20ClOP. It is a crystalline powder that is white to almost white in color. This compound is known for its role as a phase transfer catalyst and its application in various organic synthesis reactions, particularly the Wittig reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Hexyloxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the following steps:
Reactants: Triphenylphosphine and hexyl chloromethyl ether.
Solvent: Anhydrous acetone.
Conditions: The reaction is carried out under nitrogen atmosphere to prevent oxidation. The mixture is stirred at 37°C for 3 hours, followed by a gradual increase in temperature to 47°C over 1 hour. The reaction is then continued at this temperature for an additional 3 hours.
Industrial Production Methods
Industrial production of (Hexyloxy)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is typically packaged in various quantities ranging from small laboratory-scale amounts to bulk industrial quantities .
化学反応の分析
Types of Reactions
(Hexyloxy)methylphosphanium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is widely used in the Wittig reaction to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Strong Bases: Reagents such as sodium hydride or potassium tert-butoxide are commonly used to deprotonate the phosphonium salt, generating the reactive ylide intermediate.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products
科学的研究の応用
(Hexyloxy)methylphosphanium chloride has a wide range of applications in scientific research:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: It is used in the synthesis of antiviral and antitumor agents, such as cephalotaxine and taxol derivatives.
Material Science: It serves as a phase transfer catalyst in the preparation of advanced materials and liquid crystals.
作用機序
The mechanism of action of (Hexyloxy)methylphosphanium chloride primarily involves its role as a phase transfer catalyst and its ability to form ylides. In the Wittig reaction, the compound reacts with strong bases to form a ylide, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds through the intermediate ylide species .
類似化合物との比較
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxymethyl)triphenylphosphonium chloride
- (Butoxymethyl)triphenylphosphonium chloride
Uniqueness
(Hexyloxy)methylphosphanium chloride is unique due to its specific alkyl group, which can influence its reactivity and solubility properties. Compared to its analogs, it may offer different steric and electronic effects, making it suitable for specific synthetic applications .
特性
CAS番号 |
65787-87-3 |
|---|---|
分子式 |
C25H30ClOP |
分子量 |
412.9 g/mol |
IUPAC名 |
hexoxymethyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C25H30OP.ClH/c1-2-3-4-14-21-26-22-27(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,2-4,14,21-22H2,1H3;1H/q+1;/p-1 |
InChIキー |
FORUJTUQQFTYMS-UHFFFAOYSA-M |
正規SMILES |
CCCCCCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





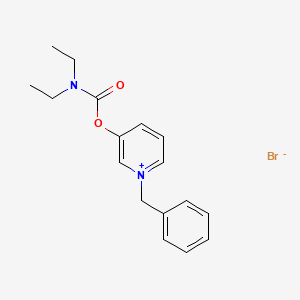
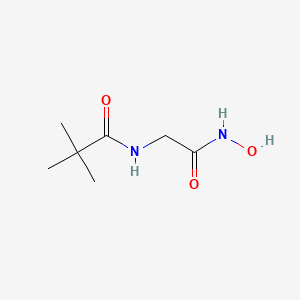
![4-Hydroxybenzo[pqr]tetraphen-5(4h)-one](/img/structure/B14461914.png)
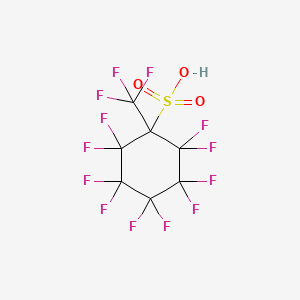


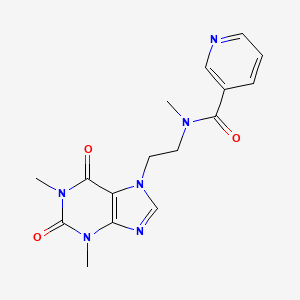

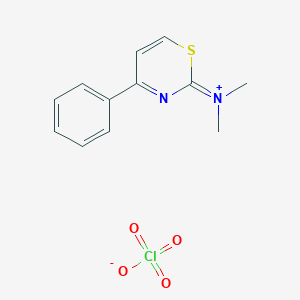
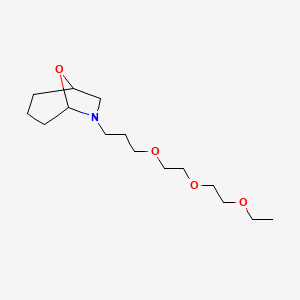
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
